![molecular formula C19H18N4O B2954923 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2396580-45-1](/img/structure/B2954923.png)
6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the pyridine family and is commonly referred to as PP3. PP3 is a small molecule that has shown promising results in various research studies, making it an important subject of study in the field of medicinal chemistry and drug discovery.
科学的研究の応用
Chemical Diversity and Therapeutic Potential
The chemical entity 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile belongs to a broader class of compounds that exhibit a wide range of biological activities due to their diverse chemical structures. Piperazine derivatives, in particular, have drawn significant attention in the scientific community for their potential therapeutic uses. These compounds are featured in a plethora of well-known drugs targeting various health conditions, such as psychiatric disorders, allergies, cardiovascular diseases, cancer, viral infections, and inflammatory conditions. The modification of the piperazine nucleus significantly impacts the medicinal properties of the resultant molecules, suggesting a promising pathway for the discovery of new therapeutic agents (Rathi et al., 2016).
Role in Drug Discovery and Design
The structure of piperazine derivatives, including compounds like 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile, serves as a versatile scaffold for the design of molecules with potential pharmacological benefits. The flexibility of the piperazine ring allows for the rational design of molecules tailored for specific diseases, highlighting the significant impact of substituent modifications on pharmacokinetic and pharmacodynamic characteristics. This adaptability underscores the importance of piperazine-based molecular fragments in drug discovery, aiding researchers in developing novel therapeutic agents across a spectrum of diseases (Rathi et al., 2016).
特性
IUPAC Name |
6-phenyl-2-(4-prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-2-18(24)22-10-12-23(13-11-22)19-16(14-20)8-9-17(21-19)15-6-4-3-5-7-15/h2-9H,1,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIFOZOEUURCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2954841.png)
![Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954843.png)
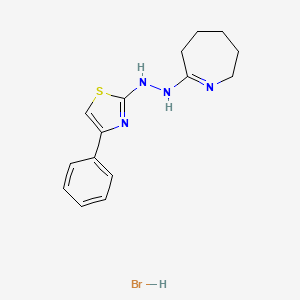
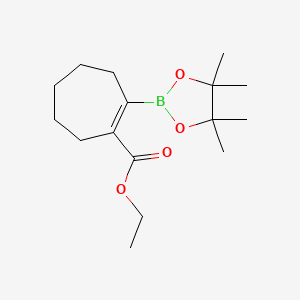
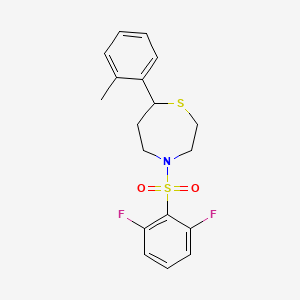

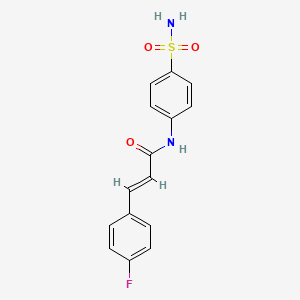

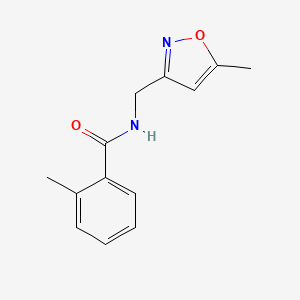
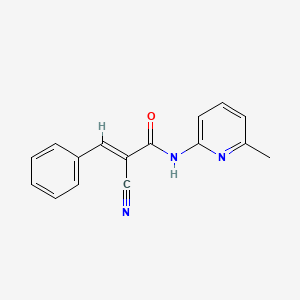
![8-(sec-butyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954858.png)
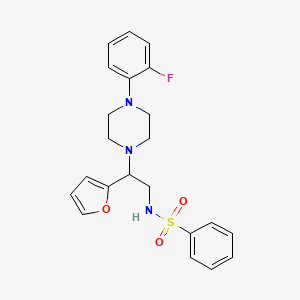
![2,4-Dimethoxythieno[3,2-d]pyrimidine](/img/structure/B2954861.png)
amine hydrochloride](/img/structure/B2954862.png)